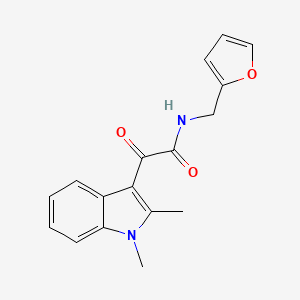

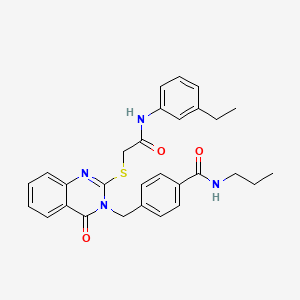

![molecular formula C17H15BrN4O B2833186 5-溴-N-环丙基-N-(咪唑[1,2-a]吡啶-3-基甲基)烟酰胺 CAS No. 1448067-07-9](/img/structure/B2833186.png)

5-溴-N-环丙基-N-(咪唑[1,2-a]吡啶-3-基甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .科学研究应用

化学和生物活性

咪唑并[1,2-a]吡啶支架,包括 5-溴-N-环丙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)烟酰胺的结构,因其在药物化学中的广泛应用而受到认可。它已在抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗微生物、抗病毒、抗糖尿病活性以及作为质子泵抑制剂方面显示出潜力。这种多功能性源于其结构性质,使其成为“药物偏见”支架,表明其具有有利于药物开发的特性。对咪唑并[1,2-a]吡啶衍生物的研究正在进行中,旨在通过探索该支架的结构修饰来发现新的治疗剂。这些努力包括合成新的衍生物和构建化学库以进行生物筛选以寻找新的治疗剂 (Deep 等,2016)。

结构修饰和药物开发

利用咪唑并[1,2-a]吡啶支架的一个显着方法涉及合成具有潜在生物活性的新衍生物。例如,已经开发出合成技术来创建 6-溴-咪唑并[4,5-b]吡啶衍生物作为潜在的酪氨酸-tRNA 合成酶抑制剂,显示出靶向参与细菌蛋白质合成的特定酶的希望。该过程涉及系统合成方法,包括缩合和烷基化反应,然后通过 NMR 光谱和 X 射线晶体学进行结构解析。此类研究突出了该支架在开发具有特定生物靶标的新型抑制剂方面的潜力 (Jabri 等,2023)。

酶抑制的治疗应用

咪唑并[1,2-a]吡啶衍生物的结构多样性也延伸到酶抑制,展示了潜在的治疗应用。例如,已经合成衍生物以选择性抑制细胞色素 P-450 2A6,这是一种尼古丁代谢的关键酶。这项研究表明结构特征在抑制特定酶中的重要性,这可能导致针对酶失调相关疾病的疗法的开发 (Denton 等,2005)。

合成策略和催化

除了生物活性外,对咪唑并[1,2-a]吡啶衍生物的研究还包括合成方法,这些方法提高了这些化合物的生产效率。诸如使用溴化铟(III) 从 2-氨基吡啶、醛和炔烃一步合成咪唑并[1,2-a]吡啶的技术展示了催化和合成策略的创新,旨在创建更复杂和功能更多样化的分子 (Reddy 等,2011)。

属性

IUPAC Name |

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c18-13-7-12(8-19-9-13)17(23)22(14-4-5-14)11-15-10-20-16-3-1-2-6-21(15)16/h1-3,6-10,14H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPVJDQTWFVWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)

![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)

![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)